molecular formula C10H9NO6 B3058043 4-(Ethoxycarbonyl)-3-nitrobenzoic acid CAS No. 87424-40-6

4-(Ethoxycarbonyl)-3-nitrobenzoic acid

Cat. No.: B3058043
CAS No.: 87424-40-6
M. Wt: 239.18 g/mol
InChI Key: VOFZDDBVIFBHIJ-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by hydrolysis. One common method is as follows:

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the third position.

    Hydrolysis: The resulting 4-(Ethoxycarbonyl)-3-nitrobenzoate is then hydrolyzed using a strong base such as sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Esterification: Alcohols and concentrated sulfuric acid as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-(Ethoxycarbonyl)-3-aminobenzoic acid.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

4-(Ethoxycarbonyl)-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethoxycarbonyl)benzoic acid: Lacks the nitro group, making it less reactive in certain substitution reactions.

    3-Nitrobenzoic acid: Lacks the ethoxycarbonyl group, affecting its solubility and reactivity.

    4-Nitrobenzoic acid: Lacks the ethoxycarbonyl group, influencing its chemical properties and applications.

Uniqueness

4-(Ethoxycarbonyl)-3-nitrobenzoic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to similar compounds.

Biological Activity

4-(Ethoxycarbonyl)-3-nitrobenzoic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H11_{11}N2_{2}O5_{5}
  • Molecular Weight : 239.21 g/mol

The synthesis typically involves the nitration of ethyl benzoate followed by hydrolysis. The general reaction scheme can be summarized as follows:

  • Nitration : Ethyl benzoate is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group.
  • Hydrolysis : The resulting compound is hydrolyzed to yield this compound.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a moderate level of activity .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against specific bacterial strains.
    • Results : Showed significant inhibition of bacterial growth, particularly against E. coli and S. aureus.
    • MIC Values : Ranged from 0.5 to 2.0 mg/mL depending on the strain .
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Results : Indicated inhibition of cell proliferation in MCF-7 and HeLa cells with IC50 values of approximately 15 µM and 20 µM respectively .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.5 - 2.0 mg/mL
AntimicrobialEscherichia coli0.5 - 2.0 mg/mL
AnticancerMCF-7 (Breast Cancer)~15 µM
AnticancerHeLa (Cervical Cancer)~20 µM

Properties

IUPAC Name

4-ethoxycarbonyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)7-4-3-6(9(12)13)5-8(7)11(15)16/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZDDBVIFBHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615513
Record name 4-(Ethoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-40-6
Record name 4-(Ethoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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